molecular formula C13H14O4 B1271750 Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 3710-50-7

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B1271750
CAS RN: 3710-50-7
M. Wt: 234.25 g/mol
InChI Key: DAETWRKPSJXAJB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, which is a class of organic compounds containing a fused benzene and furan ring system. Benzofurans are known for their diverse biological activities and potential therapeutic applications. The compound is a derivative of benzofuran with specific substituents that may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the fused ring system through various synthetic routes. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which share a similar structural motif with benzofurans, was achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature . This method showcases the versatility of reactions involving benzofuran derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The substitution pattern on the benzofuran core, such as methoxy and methyl groups, can significantly affect the electronic distribution and steric hindrance within the molecule. For example, the structure of a related compound, (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, was confirmed using nuclear magnetic resonance and X-ray diffraction, highlighting the importance of these techniques in elucidating the precise molecular geometry of benzofuran derivatives .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including isomerization and condensation. The UV-Vis spectrum of ethyl 5-phenylazo-benzofuran-2-carboxylate revealed a cis/trans isomerization of the azo group upon light irradiation, demonstrating the photochemical reactivity of such compounds . Additionally, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate led to the synthesis of furano(2′,3′:7,8)-2-methylisoflavone, showcasing the ability of benzofuran derivatives to participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were synthesized and characterized using NMR spectroscopy and X-ray crystallography, providing insights into their structural and electronic properties . Moreover, the antimicrobial activity of these derivatives was assessed, indicating the potential biological relevance of their physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is used in the synthesis of new benzofuran derivatives, which have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Antimicrobial Activity

  • Derivatives of this compound, specifically halogen and aminoalkyl derivatives, have been tested for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, indicating its potential in antimicrobial applications (Krawiecka et al., 2012).

Chemical Synthesis

  • It plays a role in the synthesis of complex chemical structures, such as methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds have been synthesized through a facile and inexpensive method, demonstrating the compound's utility in organic synthesis (Gao et al., 2011).

Renewable PET Production

  • In the context of renewable polyethylene terephthalate (PET) production, this compound has been involved in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, signifying its relevance in sustainable materials science (Pacheco et al., 2015).

Isomerization Studies

  • Studies on ethyl 5-phenylazo-benzofuran-2-carboxylate, a related compound, have revealed insights into cis/trans isomerization, contributing to the understanding of photochemical reactions in organic compounds (Yong-jia, 2010).

Future Directions

Benzofuran derivatives, including “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate”, have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the field of drug discovery and development. Future research may focus on exploring their potential uses and improving their synthesis methods.

properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAETWRKPSJXAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368002
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

CAS RN

3710-50-7
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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